(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol , with the CAS registry number 321538-17-4 . Its molecular formula is C₁₁H₁₁ClN₂O , corresponding to a molecular weight of 222.67 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 321538-17-4 |
| SMILES | OCc1c(nn(c1Cl)C)c1ccccc1 |
| InChIKey | TXVJEOGFQJOJGG-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₁ClN₂O |
The compound’s structure features a pyrazole core substituted at positions 1 (methyl), 3 (phenyl), 4 (methanol), and 5 (chlorine).
Molecular Geometry and Crystallographic Analysis
The pyrazole ring adopts a planar geometry due to aromatic stabilization, with substituents arranged in a staggered conformation to minimize steric strain. The methanol group at position 4 is positioned anti to the pyrazole nitrogen, while the phenyl and chlorine groups occupy adjacent positions on the ring.
Key geometric features :
- Pyrazole ring : Delocalized π-electron system with alternating single and double bonds.
- Substituent positions :
- 1-Methyl : Electron-donating group stabilizing the adjacent nitrogen.
- 3-Phenyl : Bulky aromatic group influencing spatial arrangement.
- 5-Chloro : Electron-withdrawing group affecting electronic distribution.
Crystallographic data for this specific compound are not explicitly reported, but analogous pyrazole derivatives exhibit hydrogen bonding (via methanol -OH groups) and π–π interactions in solid-state structures. The melting point ranges from 130–133°C , consistent with a crystalline solid.
Spectroscopic Characterization (NMR, IR, MS)
While experimental spectral data for this compound are limited in publicly available sources, its properties can be inferred from related pyrazole derivatives and theoretical models:
Theoretical studies on pyrazole tautomerism suggest that IR spectra may distinguish between N1-H and N2-H tautomers, with n(C–H) modes varying by ~10 cm⁻¹ depending on substituent effects.
Tautomeric Behavior and Substituent Effects
The pyrazole ring can exist in two prototropic tautomers: N1-H (position 1 protonated) and N2-H (position 2 protonated). Substituent electronic effects significantly influence tautomer stability:
- Electron-donating groups (e.g., methyl, phenyl): Stabilize N1-H tautomer via resonance.
- Electron-withdrawing groups (e.g., Cl): Favor N2-H tautomer by deactivating the adjacent nitrogen.
In this compound, the 1-methyl group (electron-donating) and 5-chloro group (electron-withdrawing) create competing effects. The 3-phenyl group, being electron-donating, may further stabilize the N1-H tautomer. Computational studies on similar systems predict the N1-H form as dominant in solution, though solid-state packing forces may alter this preference.
Substituent Impact Summary :
| Substituent | Position | Effect on Tautomer |
|---|---|---|
| Methyl | 1 | Stabilizes N1-H via inductive donation |
| Phenyl | 3 | Enhances N1-H stabilization (resonance) |
| Chlorine | 5 | Weakly favors N2-H (deactivates N1) |
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJEOGFQJOJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377069 | |
| Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-17-4 | |
| Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution when treated with thionyl chloride (SOCl<sub>2</sub>), forming the corresponding alkyl chloride. This reaction is critical for introducing halogen leaving groups, enabling further functionalization.
Key Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| SOCl<sub>2</sub> | DCM | 0–25°C | 1–3h | 86–99% |
Mechanism :
-
Activation : SOCl<sub>2</sub> converts the hydroxyl group into a chlorosulfite intermediate.
-
Displacement : Chloride ion attacks the electrophilic carbon, releasing SO<sub>2</sub> and HCl.
Example Protocol :
-
Dissolve (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol in dichloromethane (DCM).
-
Add SOCl<sub>2</sub> dropwise under cooling (0°C).
-
Stir at room temperature for 1–3 hours.
-
Concentrate under reduced pressure to isolate the chloride derivative .
Oxidation Potential
While direct oxidation data for this compound is absent in the provided sources, analogous pyrazole-methanol derivatives are oxidized to aldehydes or ketones using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example, POCl<sub>3</sub>/DMF systems facilitate formylation in related pyrazole systems , suggesting feasibility under controlled conditions.
Esterification and Etherification
Ester formation (e.g., acetate) via reaction with acyl chlorides or anhydrides is theoretically plausible but lacks experimental validation in the reviewed literature. Similarly, etherification via Williamson synthesis remains unexplored.
Scientific Research Applications
The structural formula of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Pesticidal Properties
The compound has been evaluated for its potential use as a pesticide. Its structure allows for interaction with specific biological targets in pests, leading to effective pest control with minimal environmental impact.
Data Table: Efficacy Against Common Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
Polymer Additives
In material science, this compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research conducted on polyvinyl chloride (PVC) composites showed that incorporating this compound improved thermal stability by approximately 15% compared to standard formulations .
Mechanism of Action
The mechanism by which (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol with structurally related pyrazole derivatives, focusing on functional groups, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity
- Hydroxymethyl Group (Target Compound) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents. This group is critical in interactions with biological targets, such as enzymes .
- Ketone/Aldehyde Groups () : Increase electrophilicity, making these compounds reactive toward nucleophiles (e.g., in Schiff base formation). The aldehyde in is particularly versatile in condensation reactions .
- Dimethylamine () : Introduces basicity and lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Biological Activity
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships.
- Molecular Formula : C₁₁H₁₁ClN₂O
- Molecular Weight : 222.67 g/mol
- CAS Number : 321538-17-4
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing significant anticancer and anti-inflammatory effects.
Anticancer Activity
Recent research indicates that compounds with a pyrazole scaffold exhibit notable anticancer properties. Specifically, studies have shown that derivatives of pyrazole can inhibit the proliferation of several cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
For instance, one study reported that compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range against various cancer types, indicating their potential as effective therapeutic agents .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can significantly reduce inflammation markers, potentially through inhibition of cyclooxygenase (COX) enzymes. For example, a related study found that certain pyrazole derivatives had IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
- Cytotoxic Effects : The compound induces apoptosis in cancer cells by activating intrinsic pathways, which is crucial for its anticancer activity .
- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammatory processes, the compound reduces the production of pro-inflammatory cytokines .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly influence the biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 5 | Enhances anticancer activity |
| Methyl group at position 1 | Increases lipophilicity and cellular uptake |
| Phenyl groups | Contributes to selectivity against cancer cells |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in HepG2 liver cancer cells .
- Anti-inflammatory Assessment : In an experimental model of inflammation, this compound exhibited a marked decrease in edema formation, highlighting its potential as an anti-inflammatory agent .
Preparation Methods
The preparation of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol generally follows a multi-step synthetic pathway involving pyrazole ring formation, selective substitution, and introduction of the hydroxymethyl group. The key steps are:
- Pyrazole derivatives are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
- For this compound, a substituted pyrazole is prepared with methyl and phenyl groups at positions 1 and 3, respectively, and a chlorine atom at position 5.
Introduction of the Hydroxymethyl Group at the 4-Position
- The hydroxymethyl group (-CH2OH) at the 4-position is typically introduced by reduction of a corresponding aldehyde intermediate (a carbaldehyde at the 4-position).
- This aldehyde intermediate can be synthesized by selective formylation of the pyrazole ring.
- Reduction is commonly carried out using mild reducing agents such as sodium borohydride (NaBH4), which selectively reduces the aldehyde to the alcohol without affecting other functional groups.
- Solvents such as methanol, ethanol, or tetrahydrofuran (THF) are used depending on the reagents.
- Temperature control is critical, often maintained at 0–25°C during reduction to avoid side reactions.
- Catalysts or bases may be employed to facilitate substitution or formylation steps.
Detailed Synthetic Procedure Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of hydrazine derivative with diketone | Hydrazine hydrate, substituted diketone, reflux in ethanol | Formation of 1-methyl-3-phenylpyrazole core |
| 2 | Chlorination at 5-position | Chlorinating agent (e.g., N-chlorosuccinimide), room temp | Introduction of chlorine substituent |
| 3 | Formylation at 4-position | Vilsmeier-Haack reagent or equivalent, controlled temperature | Formation of 4-carbaldehyde pyrazole intermediate |
| 4 | Reduction of aldehyde to alcohol | Sodium borohydride in methanol, 0–25°C | Conversion to this compound |
Industrial Scale Considerations
- Scale-up involves optimizing reaction times, reagent stoichiometry, and purification methods.
- Continuous flow reactors may be used to improve heat and mass transfer.
- Purification typically involves crystallization or chromatographic techniques to ensure high purity.
- Safety protocols are essential due to the use of reactive chlorinating agents and reducing agents.
Research Findings and Variations
- Modifications in the synthetic route can include alternative reducing agents or formylation methods to improve yield and selectivity.
- The compound has been studied for its potential biological activities, which motivates the development of efficient and scalable synthetic methods.
- Analogous compounds with different substituents have been prepared using similar synthetic strategies, indicating the robustness of the method.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine and diketone | Hydrazine hydrate, diketone, reflux ethanol | Forms core pyrazole structure |
| Chlorination at position 5 | Electrophilic substitution | N-chlorosuccinimide, room temp | Selective halogenation |
| Formylation at position 4 | Vilsmeier-Haack or equivalent | POCl3/DMF or similar, low temp | Introduces aldehyde group |
| Reduction of aldehyde to alcohol | Sodium borohydride reduction | NaBH4, methanol, 0–25°C | Yields target hydroxymethyl compound |
Q & A
Basic Questions
Q. What are the standard synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions involving hydrazine hydrate and substituted ketones or aldehydes under reflux conditions. For example, analogous pyrazole derivatives are prepared by refluxing precursors in ethanol with hydrazine hydrate and KOH, followed by acidification and crystallization . Optimization involves adjusting reaction time (monitored by TLC), solvent choice (ethanol for solubility), and stoichiometric ratios of reagents. Recrystallization from ethanol improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H NMR : Confirms proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and methyl/methanol groups (δ 2.5–3.5 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹, C–Cl at ~550–750 cm⁻¹).
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for structural validation.
These methods are standard for analogous pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting points or spectral data across synthesis batches of this compound?
- Methodology :
- Purity Assessment : Use HPLC or GC-MS to detect impurities. Recrystallization (e.g., from ethanol) often resolves inconsistencies in melting points .
- Spectral Validation : Cross-check NMR/IR data with computational predictions (e.g., DFT) or reference spectra of structurally similar compounds. Contradictions may arise from stereochemical variations or solvent effects .
Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Validate geometry using WinGX/ORTEP for visualization .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm model accuracy .
Q. How can computational methods like DFT or NBO analysis elucidate the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces.
- NBO Analysis : Investigate hyperconjugative interactions (e.g., charge transfer between pyrazole rings and substituents).
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
Q. How should researchers address contradictions between experimental data and computational predictions for this compound?
- Methodology :
- Multi-Method Cross-Validation : Re-examine experimental conditions (e.g., solvent polarity in NMR) or computational basis sets.
- Crystallographic Evidence : Use X-ray structures to resolve ambiguities in stereochemistry or tautomeric forms .
- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects not accounted for in DFT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
